lithium;1,2-benzothiazol-2-id-3-one
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Overview
Description
Lithium;1,2-benzothiazol-2-id-3-one is a compound that combines lithium with a benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2-benzothiazol-2-id-3-one typically involves the reaction of 2-aminobenzenethiol with various electrophiles such as aldehydes, ketones, acids, or acyl chlorides. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzothiazole ring . For example, the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of an acid catalyst can yield benzothiazole derivatives .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The use of environmentally friendly processes, such as green chemistry approaches, is becoming increasingly important in industrial settings. These methods may include the use of recyclable catalysts and solvents, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2-benzothiazol-2-id-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of benzothiazole derivatives include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and may include different temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines . Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Lithium;1,2-benzothiazol-2-id-3-one has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of lithium;1,2-benzothiazol-2-id-3-one involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . These compounds can also interact with cellular receptors and signaling pathways, leading to various biological effects . The exact mechanism of action can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Lithium;1,2-benzothiazol-2-id-3-one can be compared with other benzothiazole derivatives to highlight its uniqueness:
2-Aminobenzothiazole: This compound is a precursor for many benzothiazole derivatives and is known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Used as a rubber accelerator and corrosion inhibitor, this compound has significant industrial applications.
2-Phenylbenzothiazole: Known for its fluorescence properties, this compound is used in materials science and as a probe in biological studies.
Properties
CAS No. |
111337-53-2 |
---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
0 |
Origin of Product |
United States |
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